"6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine chemical properties and structure"
"6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine chemical properties and structure"
An In-Depth Technical Guide to 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine: Properties, Synthesis, and Applications
Introduction: The Imidazo[1,2-a]pyridine Scaffold and a Key Synthetic Intermediate
The imidazo[1,2-a]pyridine ring system is a "privileged" heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] These nitrogen-bridged heterocycles are foundational to several marketed drugs, including the hypnotic agent zolpidem and the anxiolytic alpidem.[1] The scaffold's rigid, planar structure and its capacity for diverse functionalization make it an attractive starting point for drug discovery programs targeting a wide array of conditions, from neurological disorders to infectious diseases and cancer.[1][2][3]
Within this important class of compounds, 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine stands out as a particularly valuable and versatile synthetic intermediate.[4] Its structure combines the stable imidazo[1,2-a]pyridine core with a highly reactive chloromethyl group at the 2-position. This functional "handle" allows for straightforward chemical modification, making it a crucial building block for constructing more complex molecules with tailored biological activities.[4] This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and applications for researchers and scientists in drug development.
Chapter 1: Physicochemical Properties and Structural Elucidation
6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine is a distinct chemical entity whose identity is defined by a precise arrangement of atoms and corresponding physicochemical properties.
Core Chemical Identity
A summary of the compound's key identifiers and computed properties is presented below.
| Property | Value | Source |
| IUPAC Name | 6-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine | [5] |
| CAS Number | 182181-25-5 | [6] |
| Molecular Formula | C₈H₆Cl₂N₂ | [5][6] |
| Molecular Weight | 201.05 g/mol | [5][6] |
| Monoisotopic Mass | 199.9908036 Da | [5] |
| Canonical SMILES | C1=CC2=NC(=CN2C=C1Cl)CCl | [5] |
| InChI Key | DXVDJNHXCPDUIU-UHFFFAOYSA-N | [5] |
| XlogP3 | 2.8 | [5] |
Chemical Structure
The molecule consists of a fused bicyclic system where an imidazole ring is fused to a pyridine ring. A chloro substituent is present at the 6-position of the pyridine ring, and a reactive chloromethyl group is attached to the 2-position of the imidazole moiety.
Caption: Structure of 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine.
Chapter 2: Synthesis and Mechanism
The primary method for synthesizing the imidazo[1,2-a]pyridine core is the Tschitschibabin reaction, which involves the cyclocondensation of a 2-aminopyridine derivative with an α-halocarbonyl compound. For 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine, the synthesis logically follows this pathway using 5-chloro-2-aminopyridine and 1,3-dichloroacetone.
Synthetic Pathway
The reaction proceeds via an initial SN2 reaction where the exocyclic nitrogen of 5-chloro-2-aminopyridine attacks one of the electrophilic carbons of 1,3-dichloroacetone, displacing a chloride ion. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system.
Caption: Synthetic workflow for 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine.
Experimental Protocol: Synthesis
This protocol is adapted from established procedures for structurally similar compounds.[7][8][9]
Materials:
-
5-Chloro-2-aminopyridine
-
1,3-Dichloroacetone
-
Ethanol or 1,2-Dimethoxyethane (DME)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of 5-chloro-2-aminopyridine (1.0 eq) in ethanol (or DME), add 1,3-dichloroacetone (1.1 eq).
-
Cyclocondensation: Stir the reaction mixture and heat under reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC). The reaction time can vary from several hours to over a day.[7][8]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and evaporate the solvent under reduced pressure.
-
Neutralization: Dissolve the resulting residue in water and carefully neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. This step is crucial to deprotonate the heterocyclic nitrogen and precipitate the free base.
-
Extraction: Extract the aqueous phase with ethyl acetate (3x volumes). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate in vacuo to yield the crude product.
-
Purification: The crude solid can be further purified by chromatography on silica gel or by recrystallization to afford pure 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine.[8]
Chapter 3: Chemical Reactivity and Synthetic Utility
The synthetic value of 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine is derived almost entirely from the reactivity of the 2-(chloromethyl) substituent. This group acts as a potent electrophile, readily undergoing nucleophilic substitution reactions.
Key Reactivity Pathways
The benzylic-like chloride is an excellent leaving group, allowing for the facile introduction of a wide variety of nucleophiles at the C2-methyl position. This functionalization is central to its role as a versatile building block.
Caption: Key nucleophilic substitution pathways.
Causality Behind Experimental Choices:
-
Cyanation: Reaction with potassium cyanide (KCN) in a polar aprotic solvent like DMSO is a standard method to introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.[9]
-
Sulfone Formation: Reacting with sodium benzenesulfinate provides a route to sulfone derivatives, which are important pharmacophores in various drug molecules.[7]
-
Amination: Direct amination with primary or secondary amines is a common strategy to build analogs of drugs like Zolpidem, which features a C3-acetamide group that is often installed via intermediates derived from the C2 position.[10][11]
Chapter 4: Applications in Drug Discovery and Medicinal Chemistry
The imidazo[1,2-a]pyridine core is associated with a broad spectrum of biological activities, and 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine serves as a key starting material for exploring this chemical space.
Intermediate for Zolpidem Analogs
Zolpidem is a widely prescribed non-benzodiazepine hypnotic agent. Many synthetic routes to zolpidem and its analogs rely on the functionalization of an imidazo[1,2-a]pyridine core.[10][11][12] While zolpidem itself is a C3-substituted derivative, intermediates like 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine are crucial for creating libraries of related compounds to study structure-activity relationships (SAR) and develop new therapeutic agents for neurological disorders.[4]
Development of Novel Bioactive Agents
The versatility of this intermediate has enabled its use in the synthesis of compounds with a range of potential therapeutic applications:
-
Antifungal Agents: Derivatives of 6-chloroimidazo[1,2-a]pyridine have been synthesized and shown to possess significant antifungal activity, particularly against Candida species.[13][14] The ability to easily modify the 2-position allows for the optimization of these properties.
-
Anticancer Therapeutics: The imidazo[1,2-a]pyridine scaffold is found in molecules designed as anticancer agents.[2] The chloromethyl group provides a convenient attachment point for linking the scaffold to other pharmacophores or targeting moieties to enhance efficacy and specificity.[4]
-
Anti-inflammatory and Other Activities: The broader class of imidazo[1,2-a]pyridines has been investigated for anti-inflammatory, antiviral, and anthelmintic properties, among others.[1] This intermediate is a valuable tool for accessing novel derivatives for screening in these and other disease areas.
Conclusion
6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine is more than just a chemical compound; it is a strategic tool for innovation in medicinal chemistry. Its well-defined physicochemical properties, accessible synthesis, and highly reactive chloromethyl group make it an indispensable building block. For researchers and drug development professionals, this intermediate provides a reliable and versatile gateway to a rich chemical space, enabling the synthesis of novel imidazo[1,2-a]pyridine derivatives with the potential to become next-generation therapeutics for a wide range of human diseases. Its continued use in both academic and industrial research underscores its fundamental importance to the field.
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